4-(2-methyloxazol-4-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

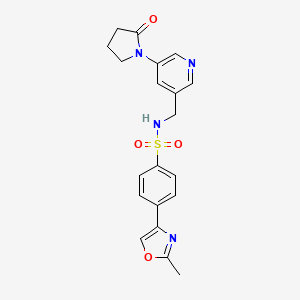

This compound is a benzenesulfonamide derivative featuring a 2-methyloxazole substituent at the 4-position of the benzene ring and a pyridine-methyl-pyrrolidinone moiety linked via the sulfonamide nitrogen. Its structural complexity arises from the integration of multiple heterocyclic systems:

- Sulfonamide core: Provides a polar, hydrogen-bonding motif critical for target engagement in enzyme inhibition (e.g., carbonic anhydrases, kinases) .

- Pyridin-3-ylmethyl group: Enhances solubility and introduces a basic nitrogen for protonation-dependent interactions.

- 2-Oxopyrrolidin-1-yl: A lactam ring that contributes to conformational rigidity and modulates lipophilicity .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonamides with pyrrolidinone or oxazole moieties) have shown activity in kinase inhibition and antimicrobial studies .

Properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-14-23-19(13-28-14)16-4-6-18(7-5-16)29(26,27)22-11-15-9-17(12-21-10-15)24-8-2-3-20(24)25/h4-7,9-10,12-13,22H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYLQDFRLVZAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-methyloxazol-4-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. Its structure features a benzenesulfonamide core, a methyloxazole group, and a pyridinyl moiety linked through a pyrrolidinyl unit. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where sulfonamide derivatives are recognized for their diverse therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 412.46 g/mol. The unique combination of functional groups in this compound may enhance its biological activity compared to simpler sulfonamides.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4S |

| Molecular Weight | 412.46 g/mol |

| IUPAC Name | 4-(2-methyl-1,3-oxazol-4-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The specific mechanisms by which this compound may exert its effects include:

- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in the bacterial folate synthesis pathway.

- Interaction with Target Proteins : The presence of the oxazole and pyrrolidine rings may facilitate interactions with various biological targets, enhancing efficacy.

Antibacterial Properties

The antibacterial activity of sulfonamides is widely documented. This compound likely exhibits similar properties due to its structural characteristics that align with known sulfonamide mechanisms. Studies have shown that sulfonamides can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent research indicates that certain sulfonamide derivatives possess anticancer properties. The intricate structure of this compound suggests potential activity against cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and transcription factors such as NF-kB. This compound’s unique structure could enhance its anti-inflammatory efficacy compared to traditional sulfonamides.

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

- A comparative study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated a significant inhibition zone, suggesting strong antibacterial potential.

-

Anticancer Screening :

- In vitro assays were conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent reduction in cell viability, indicating promising anticancer activity.

-

Anti-inflammatory Mechanisms :

- Research involving animal models showed that administration of this compound resulted in reduced levels of inflammatory markers (e.g., TNF-alpha), supporting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical comparisons with related sulfonamide derivatives:

Key Observations:

Heterocyclic Diversity: The target compound integrates oxazole, pyridine, and pyrrolidinone systems, distinguishing it from simpler analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . This diversity may enhance binding to multidomain enzymes.

Fluorine Substitution : Fluorinated derivatives (e.g., compound) demonstrate improved metabolic stability and target affinity, a feature absent in the target compound .

Structural Rigidity: The pyrrolidinone ring in the target compound may confer conformational stability compared to flexible analogs like N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide .

Research Findings and Implications

- Kinase Inhibition: Chromenone- and pyrazolopyrimidine-containing sulfonamides (e.g., compound) show nanomolar inhibition of kinases like JAK2, suggesting the target compound’s pyrrolidinone-pyridine system could similarly modulate kinase ATP-binding pockets .

- Antimicrobial Activity: Thiazolidinone derivatives () exhibit broad-spectrum antibacterial activity, implying that the target compound’s oxazole moiety might synergize with sulfonamide for similar effects .

- Metabolic Stability : The absence of fluorine in the target compound may necessitate structural optimization to reduce oxidative metabolism, as seen in fluorinated analogs .

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis involves multi-step reactions, including sulfonamide coupling and oxazole ring formation. Key steps include:

- Coupling Agents : Use of carbodiimides (e.g., DCC) or HOBt for amide bond formation under inert atmospheres to minimize side reactions .

- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., cyclization) to prevent decomposition .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC for isolating high-purity fractions .

Yield optimization requires systematic variation of solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd-based catalysts for cross-coupling) .

Basic Question: Which analytical techniques are most effective for confirming structural integrity?

Answer:

- NMR Spectroscopy : - and -NMR to verify substituent positions and stereochemistry (e.g., oxazole proton signals at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 428.12) .

- X-ray Crystallography : APEX2 software for resolving crystal structures and validating bond angles/geometry .

Advanced Question: How can researchers elucidate mechanistic pathways for byproduct formation during sulfonamide coupling?

Answer:

- Kinetic Studies : Monitor reaction intermediates via time-resolved FT-IR or LC-MS to identify competing pathways .

- Isotopic Labeling : Use -labeled reagents to trace nitrogen migration in undesired side products .

- Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for alternative reaction routes .

Advanced Question: What strategies are recommended for designing kinase inhibition assays based on structural features?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase ATP pockets, focusing on the sulfonamide’s hydrogen-bonding capacity .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., pyrazoline-sulfonamide hybrids with IC values < 100 nM) .

- Assay Conditions : Optimize pH (7.4–7.6) and temperature (37°C) to mimic physiological environments, with ATP concentration gradients to assess competitive inhibition .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Answer:

- Systematic Validation : Replicate assays under standardized conditions (e.g., cell line provenance, passage number, and serum-free media) to eliminate variability .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO-only) to validate assay robustness .

- Interdisciplinary Collaboration : Integrate cheminformatics (QSAR models) and bioinformatics (pathway analysis) to resolve discrepancies between in vitro and in vivo results .

Advanced Question: What methodologies assess environmental stability and degradation pathways?

Answer:

- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous buffers (pH 5–9) to simulate sunlight-driven degradation .

- HPLC-MS Analysis : Monitor degradation products (e.g., sulfonic acid derivatives) and quantify half-lives under varying oxygen levels .

- HPLC-MS/MS : Characterize reactive intermediates (e.g., hydroxyl radicals) via trapping agents like terephthalic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.